3-(2-Phenylmethoxyethoxy)propanenitrile
Description
3-(2-Phenylmethoxyethoxy)propanenitrile is a nitrile-containing compound characterized by a propanenitrile backbone substituted with a 2-(phenylmethoxy)ethoxy group. The structure comprises a phenylmethyl (benzyl) ether linked via an ethoxy spacer to the third carbon of the propanenitrile chain (CH2CH2CN-O-CH2CH2-O-Benzyl).
Properties
IUPAC Name |
3-(2-phenylmethoxyethoxy)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c13-7-4-8-14-9-10-15-11-12-5-2-1-3-6-12/h1-3,5-6H,4,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFACHUMASIGIKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(2-Phenylmethoxyethoxy)propanenitrile, enabling a comparative analysis of their properties:
Structural Analogs and Their Properties
*Inferred from storage conditions or synthesis context.
Key Comparative Analysis
Functional Group Effects
- Ether vs. Sulfonyl Groups : The ether linkage in this compound enhances flexibility and moderate polarity, whereas sulfonyl groups (e.g., in 3-[(2-fluorophenyl)sulfonyl]propanenitrile ) increase acidity and reactivity toward nucleophiles.
- Hydroxyl vs. Benzyl Substitution : Replacing the terminal benzyl group with a hydroxyl (as in 3-(2-(2-hydroxyethoxy)ethoxy)propanenitrile ) significantly boosts hydrophilicity, impacting solubility in aqueous systems.
Physicochemical Properties
- Lipophilicity : The benzyl ether in 3-(benzyloxy)propanenitrile confers higher logP values compared to hydroxylated analogs, influencing membrane permeability in pharmaceutical contexts.
- Stability : Hydroxyl-containing derivatives (e.g., ) may exhibit hygroscopicity, necessitating controlled storage conditions.
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